Mitiglinide calcium
Vue d'ensemble
Description
Kad 1229 is a polymer.
Applications De Recherche Scientifique
Comprimés matriciels flottants gastro-rétentifs de mitiglinide
La recherche s’est concentrée sur le développement de comprimés matriciels flottants de mitiglinide afin de prolonger son temps de résidence gastrique pour une meilleure absorption . Des comprimés gastro-rétentifs ont été préparés en utilisant une technique de compression directe avec de l’hydroxypropylméthylcellulose K15M (HPMC K15M) et de l’alginate de sodium comme polymères de formation de matrice et du bicarbonate de sodium comme agent de formation de gaz . Le comprimé matriciel flottant de mitiglinide développé pourrait être considéré comme une formulation prometteuse qui pourrait libérer le médicament dans l’estomac à un rythme contrôlé et, par conséquent, offrir une meilleure gestion du diabète de type II .
Microsphères flottantes gastro-rétentives de mitiglinide
Une autre étude porte sur la conception, la préparation et l’évaluation pharmacocinétique de microsphères flottantes gastro-rétentives de mitiglinide . Les microsphères ont été préparées par une méthode de diffusion de solvant quasi-émulsion en utilisant des polymères de cellulose éthylique et d’alcool polyvinylique . Les microsphères de mitiglinide développées peuvent prolonger l’action du médicament et contourner les doses fréquentes chez les patients diabétiques afin d’améliorer la conformité du patient .
Safety and Hazards
Orientations Futures
Mitiglinide calcium dihydrate (MTG) is a novel insulinotropic meglitinide that particularly activates pancreatic beta cells through improved attraction and, hence, fewer side effects as compared to previous meglitinides . It addresses post-meal hyperglycemia and develops glucose regulation in the body .
Mécanisme D'action
Target of Action
Mitiglinide calcium primarily targets ATP-sensitive potassium (K+) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells . These channels play a crucial role in insulin secretion, making them a significant target for diabetes treatment .
Mode of Action
This compound operates by binding to and blocking ATP-sensitive K+ channels in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . This influx of calcium into the cells triggers the exocytosis of insulin granules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin secretion pathway. By blocking ATP-sensitive K+ channels, this compound influences the membrane potential of pancreatic beta-cells. This change in membrane potential leads to the opening of voltage-gated calcium channels and the subsequent influx of calcium. The increased intracellular calcium concentration triggers the release of insulin from the beta-cells .
Pharmacokinetics
It is known that this compound is a fast-acting anti-diabetic drug, suggesting that it is rapidly absorbed and metabolized .
Result of Action
The primary result of this compound’s action is the stimulation of insulin secretion. By blocking ATP-sensitive K+ channels and causing depolarization, this compound promotes the release of insulin from pancreatic beta-cells . This increase in insulin secretion helps to regulate blood glucose levels, making this compound an effective treatment for type 2 diabetes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of glucose can enhance the drug’s ability to stimulate insulin secretion . Additionally, this compound has been shown to have a high selectivity for pancreatic K+ ATP channels, suggesting that it may be less likely to be affected by off-target effects in other tissues .
Analyse Biochimique
Biochemical Properties
Mitiglinide calcium interacts with ATP-sensitive potassium (KATP) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells . By binding to and blocking these channels, it causes depolarization which stimulates calcium influx through voltage-gated calcium channels . This influx of calcium triggers the exocytosis of insulin granules .
Cellular Effects
This compound has a significant impact on cellular processes, particularly in pancreatic beta-cells. It stimulates insulin secretion by inhibiting pancreatic KATP channels . This action is thought to improve postprandial hyperglycemia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and blocking of ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The resulting high intracellular calcium subsequently triggers the exocytosis of insulin granules .
Temporal Effects in Laboratory Settings
This compound is a rapid-acting anti-diabetic drug . Its early insulin release and short duration of action make it effective in improving postprandial hyperglycemia
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study showed that the developed mitiglinide microsponges can prolong the drug’s action and circumvent frequent dosing in diabetic patients to enhance patient compliance .
Metabolic Pathways
It is known that it interacts with ATP-sensitive potassium channels in pancreatic beta-cells, influencing the metabolism of glucose .
Subcellular Localization
It is known to act on ATP-sensitive potassium channels in pancreatic beta-cells , suggesting that it may be localized to these cells within the pancreas.
Propriétés
Numéro CAS |
145525-41-3 |
---|---|
Formule moléculaire |
C19H25CaNO3 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate |
InChI |
InChI=1S/C19H25NO3.Ca/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/t15-,16+,17-;/m0./s1 |
Clé InChI |
KWKIVJHIPMALGE-VNMUXGFYSA-N |
SMILES isomérique |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.[Ca] |
SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |
SMILES canonique |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.[Ca] |
Apparence |
Powder |
145525-41-3 | |
Pictogrammes |
Health Hazard |
Synonymes |
2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mitiglinide calcium exert its therapeutic effect in type 2 diabetes?
A1: this compound acts as an insulin secretagogue, primarily targeting pancreatic β-cells to enhance insulin release. This effect is mediated by its interaction with ATP-sensitive potassium (KATP) channels located on the β-cell membrane. [] By binding to and closing these channels, this compound depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, ultimately increasing insulin secretion. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is (C25H35N2O4)2Ca, and its molecular weight is 867.15 g/mol. [, , , ]
Q3: What spectroscopic techniques are commonly employed for the characterization of this compound?
A3: Several spectroscopic methods have been utilized in research to confirm the structure of this compound, including 1H NMR, MS, and IR spectroscopy. [, ]
Q4: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A4: Researchers have investigated the development of orally disintegrating tablets to enhance patient adherence and potentially improve bioavailability. These formulations aim to mask the bitterness of this compound while ensuring rapid disintegration in the oral cavity and rapid dissolution in the gastrointestinal tract. [, ]
Q5: What are the key pharmacokinetic parameters of this compound in humans?
A5: Studies in healthy volunteers have revealed that this compound exhibits rapid absorption after oral administration, achieving peak plasma concentrations (Cmax) within approximately 0.5 to 1.5 hours (tmax). [, , , ] The elimination half-life (t1/2) of mitiglinide has been reported to range from 1.1 to 2.6 hours, indicating a relatively short duration of action. [, , , ]
Q6: Has this compound demonstrated any accumulation in the body after multiple doses?
A7: Studies indicate that mitiglinide does not show significant accumulation in the body after multiple doses (10 mg three times daily) for up to seven days. []
Q7: What preclinical models have been employed to evaluate the efficacy of this compound?
A8: Researchers have utilized various animal models, including normal and diabetic animals, to assess the efficacy of mitiglinide in controlling postprandial hyperglycemia. These studies have shown mitiglinide to be more potent in its insulinotropic effect compared to nateglinide. []
Q8: How does the efficacy of this compound compare to other antidiabetic agents, such as sitagliptin?
A9: A crossover study in patients with type 2 diabetes compared the effects of this compound/voglibose combination therapy with an increased dose of sitagliptin (100 mg/day). The study indicated that this compound/voglibose was more effective in improving mean amplitude of glycemic excursions (MAGE) and postprandial hyperglycemia. [, ] Conversely, the higher dose of sitagliptin showed a greater reduction in early morning glucose levels. [, ]
Q9: What analytical methods are commonly used for the quantification of this compound in various matrices?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), has been widely employed for the determination of this compound in pharmaceutical formulations and biological samples. [, , , , , , , , , ] Gas chromatography (GC) has also been utilized for the analysis of residual organic solvents in this compound. [, ]
Q10: What are the advantages of employing chiral HPLC for the analysis of this compound?
A11: Chiral HPLC methods have been developed to specifically separate and quantify the enantiomers of this compound. This is crucial for ensuring the drug's enantiomeric purity, as only the S-enantiomer possesses the desired pharmacological activity. [, , ]
Q11: What methods are typically used to assess the dissolution characteristics of this compound formulations?
A12: The paddle method, a standard dissolution test outlined in pharmacopoeias, has been applied to evaluate the dissolution rate of this compound hydrate dispersible tablets. [] In this method, the formulation is subjected to a specific volume of dissolution medium (e.g., water) at a controlled temperature and agitation speed, and the amount of drug released over time is measured.
Q12: What is the most common adverse event associated with this compound therapy?
A13: Hypoglycemia is the most frequently reported adverse event associated with this compound treatment. [, , ] While generally mild, severe hypoglycemia has been reported in rare cases. [] Close monitoring of blood glucose levels is essential, particularly during the initial stages of treatment.
Q13: Are there any known clinically significant drug-drug interactions involving this compound?
A14: Concomitant administration of mitiglinide with strong cytochrome P450 (CYP) enzyme inhibitors, particularly CYP3A4 inhibitors like itraconazole, fluconazole, and voriconazole, can significantly increase mitiglinide plasma concentrations. [] This increase in exposure elevates the risk of hypoglycemia. Careful dose adjustments and close monitoring are crucial when such combinations are unavoidable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.